3-(哌啶-3-基)-1,3-二氢-2H-咪唑并[4,5-b]吡啶-2-酮
描述
The compound “3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one” is a heterocyclic compound. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and an imidazo[4,5-b]pyridin-2-one group .
Molecular Structure Analysis
The molecular structure of “3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one” includes a piperidine ring and an imidazo[4,5-b]pyridin-2-one group. The exact structure can be determined using spectral data such as 1H NMR and 13C NMR, as well as X-Ray diffraction .科学研究应用
合成和化学性质
该化合物参与了两种互补合成方法的开发,用于特权 CGRP 受体拮抗剂的子结构,突出了其在受体拮抗剂设计中的相关性。一种合成路线具有化学选择性还原胺化,而另一种合成路线使用氨替代物进行钯催化胺化以解决选择性问题 (Leahy 等人,2012)。
已经开发出一种便利的方法来合成 (1H-唑-1-基)哌啶,包括与本问题中化合物类似的化合物。该方法包括用溴吡啶对唑进行芳基化,然后还原吡啶环,扩展到标题化合物的苯并类似物 (Shevchuk 等人,2012)。
在药物化学中的应用
- 咪唑并[1,2-a]吡啶与本化合物具有相同的结构基序,因其在药物化学中的广泛应用而得到认可,包括抗癌、抗分枝杆菌、抗利什曼原虫、抗惊厥、抗菌、抗病毒、抗糖尿病、质子泵抑制剂和杀虫活性。这突出了该化合物在开发新治疗剂方面的潜在多功能性 (Deep 等人,2016)。
潜在的治疗意义
- 对基于咪唑并[4,5-b]吡啶的激酶抑制剂的研究发现,该化合物对 Aurora 激酶和 FLT3 激酶具有有效的抑制作用,包括与急性髓性白血病 (AML) 相关的突变体。这表明该化合物在治疗人类恶性肿瘤,特别是 AML 中的潜在治疗应用 (Bavetsias 等人,2012)。
属性
IUPAC Name |
3-piperidin-3-yl-1H-imidazo[4,5-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-14-9-4-2-6-13-10(9)15(11)8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHXHTMMRHGEOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=C(C=CC=N3)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。